Clinical Antioxidant Efficacy: Resveratrol Triphosphate (RTP) vs. Equimolar Unmodified Resveratrol (RES) in Obese Human Subjects
In a randomized, placebo-controlled clinical trial with 32 obese subjects (BMI 30–40), RTP demonstrated superior antioxidant activity compared to equimolar doses of unmodified resveratrol over a 28-day intervention [1]. Both compounds were administered at 0.66 mmol/day. RTP induced more pronounced improvements across biochemical markers of oxidative stress and modulated a panel of 200 redox-related genes more extensively than RES [1].
| Evidence Dimension | Clinical antioxidant activity — biochemical oxidative stress markers and redox gene expression modulation |
|---|---|
| Target Compound Data | RTP: superior antioxidant activity; significant modulation of 200 redox-related genes |
| Comparator Or Baseline | Unmodified trans-resveratrol at equimolar dose (0.66 mmol/day); lesser antioxidant effect and weaker gene expression modulation |
| Quantified Difference | Qualitative superiority reported; quantitative gene panel size = 200 redox-related genes assessed; equimolar dosing confirms the advantage is not attributable to dose differences |
| Conditions | Randomized, parallel-arm human clinical trial; 32 obese subjects (BMI 30–40); 28-day supplementation; blood-based biochemical and transcriptomic endpoints |
Why This Matters
Procurement decisions for clinical or translational research must account for the fact that the triphosphate prodrug delivers greater antioxidant efficacy than the parent compound at identical molar doses in a human disease-relevant population, a finding not replicated with unmodified resveratrol or glucoside forms.
- [1] De Groote D, Van Belleghem K, Devière J, et al. Effect of the intake of resveratrol, resveratrol phosphate, and catechin-rich grape seed extract on markers of oxidative stress and gene expression in adult obese subjects. Ann Nutr Metab. 2012;61(1):15-24. PMID: 22776850. View Source
